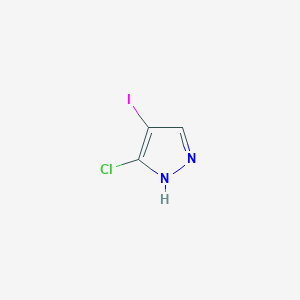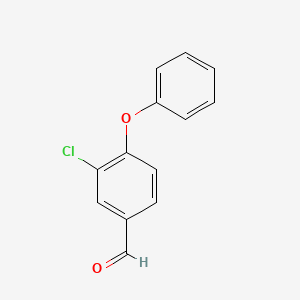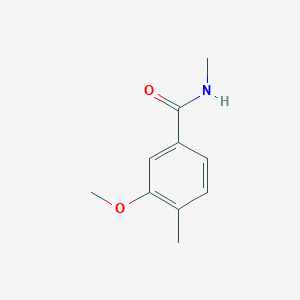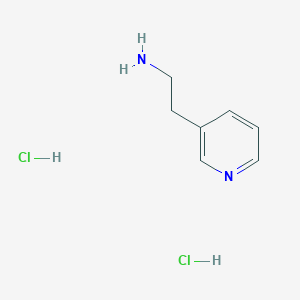
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride” are not documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride” are not available .
Scientific Research Applications
Synthesis and Characterization of Polyimides
A study by Huang et al. (2017) focused on the synthesis and characterization of organosoluble, thermally stable, and hydrophobic polyimides derived from a novel aromatic diamine monomer containing pyrrolidine groups among other elements. This research highlighted the potential of these polyimides in various industrial applications due to their excellent solubility in common organic solvents, high thermal stability, and hydrophobic nature. The polyimides demonstrated glass transition temperatures exceeding 316 °C and retained significant thermal integrity up to 800 °C under nitrogen, showcasing their robustness for high-temperature applications (Huang et al., 2017).
Development of Fluorescent Chemosensors
In another domain, Wang et al. (2008) synthesized a novel diamine incorporating pyridine and triphenylamine substituents, leading to the creation of a poly(pyridine-imide) that serves as a fluorescent chemosensor. This chemosensor can switch its fluorescence "off" and "on" in response to acidic conditions, demonstrating its potential in detecting and monitoring pH changes in various environments. This material, characterized by its thermal stability and mechanical strength, also highlights the intersection of material science and sensor technology (Wang et al., 2008).
Exploration of Pyrrolidines in Organic Synthesis
Research on the functional rearrangement of polychlorinated pyrrolidin-2-ones by Danieli et al. (2004) introduced a novel method for preparing 5-imino-lactams, showcasing the versatility of pyrrolidines in synthetic organic chemistry. This work not only expands the toolkit for organic synthesis but also opens new pathways for the development of compounds with potential biological activities (Danieli et al., 2004).
Applications in Polymer Science
Furthermore, the synthesis of novel polyimides derived from pyridine-containing diamines as explored by Zhang et al. (2005) and others highlights the ongoing interest in developing new materials with enhanced properties for industrial applications. These studies emphasize the role of pyrrolidine and pyridine moieties in crafting polymers with desirable thermal, mechanical, and solubility characteristics, underscoring their importance in advancing material science (Zhang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-3-yloxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;;/h1-4,10,12H,5-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCMFRAEMNWMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)










